molecular formula C26H21ClF3N5O2 B2599918 7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893789-72-5

7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2599918
M. Wt: 527.93
InChI Key: CFQWUFQJRFQUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H21ClF3N5O2 and its molecular weight is 527.93. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding Affinity

  • The derivatives of triazoloquinazoline, structurally similar to the compound , have been investigated for their selectivity and potency at human A3 adenosine receptors. One study found that certain alkyl amides of this compound showed high affinity at human A3 receptors, with notable selectivity over rat A1 and A2A receptors, indicating potential therapeutic relevance in diseases where the adenosine receptor plays a role (Kim, Ji, & Jacobson, 1996).

Antimicrobial and Antifungal Activities

  • New classes of triazoloquinazolinylthiazolidinones have been synthesized and evaluated for their antimicrobial and nematicidal activities. Compounds derived from this chemical structure demonstrated significant effectiveness against various Gram-positive, Gram-negative bacteria, and fungal strains, showcasing their potential as antimicrobial and nematicidal agents (Reddy, Rajesh Kumar, & Sunitha, 2016).

Anticancer Activity

  • Another research avenue explores the anticancer potential of derivatives, with some compounds showing selective toxicity towards specific cancer cell lines. This indicates the compound's relevance in the development of targeted anticancer therapies (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Hypotensive Activity

  • Derivatives of the compound have also been synthesized and assessed for their hypotensive effects, showing significant potential through α1-blocking activity, which could be advantageous for developing new antihypertensive drugs without the side effect of reflex tachycardia (El-Sabbagh, Shabaan, Kadry, & Saad Al‐Din, 2010).

properties

IUPAC Name

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF3N5O2/c1-36-21-9-6-15(12-22(21)37-2)10-11-31-24-19-14-18(27)7-8-20(19)35-25(32-24)23(33-34-35)16-4-3-5-17(13-16)26(28,29)30/h3-9,12-14H,10-11H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQWUFQJRFQUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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